molecular formula C13H15Br3N2O B11459248 2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide

2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide

Cat. No.: B11459248
M. Wt: 454.98 g/mol
InChI Key: VKNBDBTZGZTHQO-UHFFFAOYSA-N
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Description

2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide is a synthetic organic compound characterized by the presence of a piperidine ring and a tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The initial step involves the reaction of 2,4,6-tribromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms 2-chloro-N-(2,4,6-tribromophenyl)acetamide.

    Substitution with Piperidine: The second step involves the substitution of the chlorine atom with a piperidine ring. This is achieved by reacting 2-chloro-N-(2,4,6-tribromophenyl)acetamide with piperidine in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.

    Biological Research: It is used as a tool compound in biological assays to study receptor-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, while the tribromophenyl group can enhance binding affinity and specificity. The compound may modulate signaling pathways by altering receptor activity or enzyme function.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide: Similar structure but with chlorine atoms instead of bromine.

    2-(piperidin-1-yl)-N-(2,4,6-trifluorophenyl)acetamide: Fluorine atoms replace bromine atoms.

    2-(piperidin-1-yl)-N-(2,4,6-triiodophenyl)acetamide: Iodine atoms replace bromine atoms.

Uniqueness

2-(piperidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can enhance the compound’s binding interactions with biological targets.

Properties

Molecular Formula

C13H15Br3N2O

Molecular Weight

454.98 g/mol

IUPAC Name

2-piperidin-1-yl-N-(2,4,6-tribromophenyl)acetamide

InChI

InChI=1S/C13H15Br3N2O/c14-9-6-10(15)13(11(16)7-9)17-12(19)8-18-4-2-1-3-5-18/h6-7H,1-5,8H2,(H,17,19)

InChI Key

VKNBDBTZGZTHQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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